![molecular formula C27H41Cl2N5O4S B2377654 (S,R,S)-AHPC-C4-NH2 (dihydrochloride) CAS No. 2341796-78-7](/img/structure/B2377654.png)
(S,R,S)-AHPC-C4-NH2 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(S,R,S)-AHPC-C4-NH2 (dihydrochloride)” is a chiral compound based on its name. Chiral compounds are molecules that cannot be superimposed on their mirror images. They often play important roles in biological systems .
Synthesis Analysis
While specific synthesis methods for “(S,R,S)-AHPC-C4-NH2 (dihydrochloride)” were not found, chiral compounds are typically synthesized using methods such as asymmetric hydrogenation .Molecular Structure Analysis
The “(S,R,S)” in the compound’s name suggests it has three chiral centers. The “R” and “S” labels are used to denote the absolute configuration of the chiral centers .Chemical Reactions Analysis
Asymmetric hydrogenation is a common reaction involving chiral compounds . It uses a small amount of a chiral molecular catalyst to produce enantio-enriched compounds .Wissenschaftliche Forschungsanwendungen
- PKC-ι Inhibition : (S,R,S)-AHPC-C4-NH2 is a specific inhibitor of protein kinase C-iota (PKC-ι), an oncogene overexpressed in several cancer types (prostate, breast, ovarian, melanoma, glioma). In vitro studies have demonstrated its low toxicity and effectiveness against cancer cell lines, leading to significant reductions in tumor growth in animal models .
- Chronic Exposure Testing : Chronic mouse model toxicological testing revealed that the compound is well-tolerated over 30, 60, and 90 days. Organ function assessments (heart, liver, kidney, brain) showed no adverse effects, making it a promising candidate for carcinoma therapy .
Cancer Therapy
Drug Delivery Systems
Zukünftige Richtungen
While specific future directions for “(S,R,S)-AHPC-C4-NH2 (dihydrochloride)” are not available, research in the field of chiral compounds is ongoing. For example, advances in asymmetric hydrogenation have changed the synthetic approach to producing performance chemicals . Additionally, polymeric micelles, which are nano-sized drug delivery carrier systems composed of biocompatible and biodegradable amphiphilic block copolymers, are being explored for the treatment and diagnosis of various conditions .
Wirkmechanismus
Target of Action
The primary target of the compound (S,R,S)-AHPC-C4-NH2 (dihydrochloride), also known as (2S,4R)-1-((S)-2-(5-aminopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride, is the von Hippel-Lindau (VHL) protein . The VHL protein is a component of the E3 ubiquitin-protein ligase complex, which plays a key role in the ubiquitin-proteasome pathway .
Mode of Action
The compound acts as a VHL ligand , used in the recruitment of the VHL protein . It can be connected to the ligand for a protein (e.g., BCR-ABL1) by a linker to form PROTACs (Proteolysis-Targeting Chimeras), such as GMB-475 . This interaction leads to the degradation of the target protein .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . By recruiting the VHL protein and forming PROTACs, it induces the degradation of specific target proteins . This process can influence various biochemical pathways depending on the target protein.
Pharmacokinetics
As a general principle, the compound’s absorption, distribution, metabolism, and excretion (adme) properties would impact its bioavailability
Result of Action
The result of the compound’s action is the degradation of the target protein . For example, when the compound forms the PROTAC GMB-475, it induces the degradation of BCR-ABL1, a protein associated with certain types of leukemia .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N5O4S.2ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);2*1H/t20-,21+,24-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJGQVIKGJREIR-IYCRVZLISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41Cl2N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,R,S)-AHPC-C4-NH2 (dihydrochloride) |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.